Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
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Overview
Description
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a synthetic intermediate used for solid phase synthesis of polyamides containing imidazole . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate consists of a five-membered imidazole ring substituted with a bromine atom and a methyl group . The InChI code for this compound is 1S/C5H5BrN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate are not detailed in the literature, imidazole derivatives are known to show a broad range of chemical reactivity . They are key components to functional molecules used in a variety of applications .Scientific Research Applications
Hydrolysis and Crystallization Studies : The hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leads to crystallization as a dihydrate, which is significant for understanding the properties and potential applications of these compounds in crystalline forms (Wu, Liu, & Ng, 2005).
Synthesis of Polyhydroquinoline Derivatives : 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, a related compound, has been used as an efficient catalyst for synthesizing ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This showcases its potential use in organic synthesis and pharmaceutical applications (Khaligh, 2014).
Synthesis of Cyano-Substituted Carboxylates : The synthesis of potassium 4-cyano-1-{[2-(trimethylsilyl)ethoxy]methyl} -1 H-imidazole-2-carboxylate demonstrates the versatility of these compounds in organic synthesis, particularly in introducing functional groups like cyano and carboxylate (Wall, Schubert, & IlligCarl, 2008).
Preparation of Key Pharmaceutical Intermediates : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan, was synthesized from butanoic acid and o-phenylenediamine, demonstrating the role of these compounds in the synthesis of important pharmaceuticals (Shen Zheng-rong, 2007).
Synthesis of Heterocyclic Compounds : The reaction of methyl 2-azido-5-bromobenzoate with ethyl 4-(ethylsulfanyl)-3-oxobutanoate to synthesize ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate indicates the potential of these compounds in the synthesis of complex heterocyclic structures (Pokhodylo & Obushak, 2019).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-bromo-1-methylimidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-9-5(8)4-10(6)2/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKOQOIVGTJNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate |
Citations
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